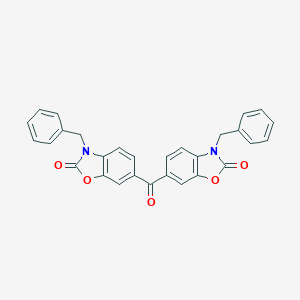![molecular formula C21H21BrN2O6S B304713 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles and has shown promising results in several studies.
Mecanismo De Acción
The exact mechanism of action of 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the cells. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has significant biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole in lab experiments is its broad spectrum of biological activities. The compound has shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. One of the future directions is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to study the compound's mechanism of action in more detail to identify its molecular targets. Furthermore, the compound's potential as a therapeutic agent for the treatment of cancer, microbial and fungal infections can be explored in future studies.
Conclusion:
In conclusion, 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a compound that has shown significant potential in various fields of scientific research. Its broad spectrum of biological activities and potential applications make it a promising candidate for further investigation. However, more research is needed to fully understand the compound's mechanism of action and identify its molecular targets.
Métodos De Síntesis
The synthesis of 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves the reaction of 2-(4-bromophenyl)-1,3-dioxolane-2-carbaldehyde with 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction takes place under mild conditions and yields the desired compound in good yield.
Aplicaciones Científicas De Investigación
The compound 2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
|---|---|
Fórmula molecular |
C21H21BrN2O6S |
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
2-[[2-(4-bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H21BrN2O6S/c1-25-16-10-13(11-17(26-2)18(16)27-3)19-23-24-20(30-19)31-12-21(28-8-9-29-21)14-4-6-15(22)7-5-14/h4-7,10-11H,8-9,12H2,1-3H3 |
Clave InChI |
IZSZZJDSJPYAKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3(OCCO3)C4=CC=C(C=C4)Br |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3(OCCO3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)





![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
